

Spectroscopic Profile of Triacontane, 11,20-didecyl-: A Technical Guide

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Compound of Interest

Compound Name: *Triacontane, 11,20-didecyl-*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Triacontane, 11,20-didecyl-**, a complex branched alkane. Due to the limited availability of directly measured spectra for this specific molecule, this document combines available data with predicted values based on the well-established spectroscopic characteristics of long-chain alkanes. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Triacontane, 11,20-didecyl-** (CAS Number: 55256-09-2; Molecular Formula: $C_{50}H_{102}$; Molecular Weight: 703.34 g/mol).

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 0.88	Triplet	Terminal methyl protons (-CH ₃)
~ 1.26	Multiplet	Methylene protons in the long chains (-CH ₂ -)
~ 1.3 - 1.5	Multiplet	Methine protons (-CH-) at the branch points

Note: The ¹H NMR spectrum of such a large, saturated alkane is expected to show significant signal overlap, with the vast majority of methylene protons appearing as a broad multiplet around 1.26 ppm. The terminal methyl groups would appear as a triplet, and the methine protons at the branching points would likely be obscured by the large methylene signal.

Table 2: ¹³C NMR Spectroscopic Data

A publicly available ¹³C NMR spectrum for **Triacontane, 11,20-didecyl-** can be accessed through SpectraBase. The spectrum will exhibit a series of signals corresponding to the different carbon environments in the molecule. Key expected signals include:

- Signals for the terminal methyl carbons.
- A cluster of signals for the numerous methylene carbons in the straight-chain portions.
- Distinct signals for the methine carbons at the branch points.
- Signals for the methylene carbons adjacent to the branch points.

Table 3: Mass Spectrometry Data

Mass spectrometry data for **Triacontane, 11,20-didecyl-** is available through the NIST Mass Spectrometry Data Center. The mass spectrum of a long-chain branched alkane is characterized by:

- A molecular ion peak (M⁺) at m/z = 703.

- A series of fragment ions corresponding to the loss of alkyl radicals. The fragmentation pattern will be complex due to the branched nature of the molecule, with preferential cleavage at the branch points.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretching vibrations of methyl (-CH ₃) and methylene (-CH ₂) groups.[1][2]
1470 - 1450	Medium	C-H bending vibrations (scissoring) of methylene groups.[1][2]
1375 - 1365	Weak	C-H bending vibrations (symmetric) of methyl groups.[1][2]
~ 720	Weak	C-H rocking vibrations of long methylene chains ((CH ₂) _n , n ≥ 4).[1][2]

Note: The IR spectrum of a long-chain alkane is relatively simple and dominated by the absorptions of the C-H bonds.[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are suitable for the analysis of high molecular weight, non-polar compounds such as **Triacontane, 11,20-didecyl-**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation: Approximately 5-10 mg of **Triacontane, 11,20-didecyl-** is dissolved in 0.5-0.7 mL of a deuterated solvent with a high boiling point and good solubilizing power for non-polar compounds, such as deuterated chloroform (CDCl₃) or deuterated

tetrachloroethane ($\text{C}_2\text{D}_2\text{Cl}_4$). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to approximately 15 ppm.
 - A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.
 - The relaxation delay is set to at least 5 seconds to ensure full relaxation of all protons.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - The spectral width is set to approximately 220 ppm.
 - A significantly larger number of scans (typically several thousand) are required due to the low natural abundance of the ^{13}C isotope.
 - A longer relaxation delay (e.g., 2-5 seconds) is employed.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method for volatile, non-polar compounds, such as gas chromatography (GC-MS) or a direct insertion probe. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g., hexane or dichloromethane).

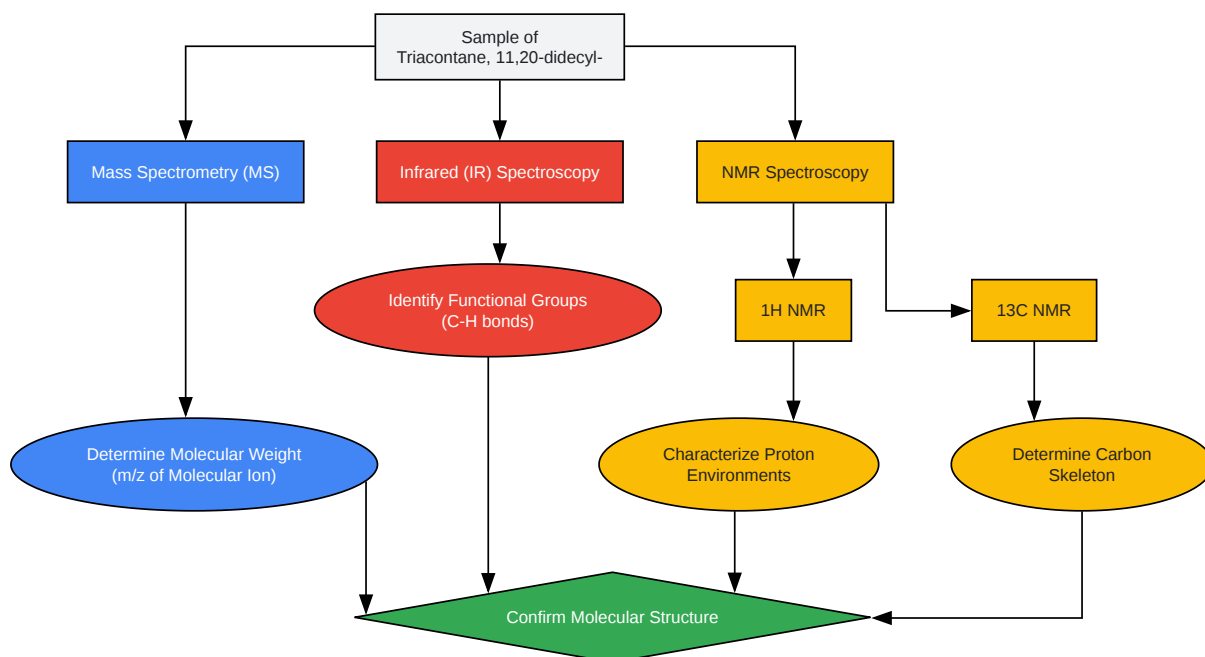
- **Ionization:** Electron ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

3. Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **Triacontane, 11,20-didecyl-**, the sample can be prepared as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
- **Spectral Range:** The spectrum is typically scanned over the mid-infrared range, from 4000 to 400 cm^{-1} .

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a large branched alkane like **Triacontane, 11,20-didecyl-**.



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Caption: Workflow for Spectroscopic Analysis of a Large Branched Alkane.

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